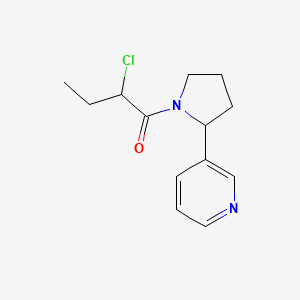

2-Chlor-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-on

Übersicht

Beschreibung

The compound “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via a butanone linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” are not detailed in the literature, pyrrolidine derivatives are known to participate in various reactions . They can act as antagonists of certain receptors and inhibit a wide range of enzymes .Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Mittel

Die Verbindung wurde auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Forscher haben Derivate entworfen und synthetisiert, die eine signifikante Aktivität gegen Mycobacterium tuberculosis H37Ra zeigen, mit Hemmkonzentrationen (IC50) im niedrigen Mikromolarbereich . Dies deutet darauf hin, dass die Verbindung und ihre Derivate vielversprechende Kandidaten für die Entwicklung neuer Anti-Tuberkulose-Medikamente sein könnten, insbesondere angesichts multiresistenter Tuberkulose-Stämme.

Antibakterielle Anwendungen

Ein verwandter Forschungsbereich betrifft die Synthese neuer Serien von Verbindungen auf ihre antibakteriellen Eigenschaften hin. Obwohl es sich nicht um die fragliche Verbindung handelt, wurden ähnliche Pyridin-3-yl-Strukturen synthetisiert und gezeigt, dass sie potenzielles als antibakterielle Mittel besitzen . Dies zeigt, dass die Kernstruktur von „2-Chlor-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-on“ modifiziert werden könnte, um ihre antibakterielle Wirksamkeit zu verbessern.

Katalyse in der organischen Synthese

Verbindungen mit Pyridin-3-yl-Motiven wurden als Katalysatoren in der organischen Synthese eingesetzt. So haben Komplexe auf Basis von Chlor- und Pyridin-2-yl-Strukturen katalytische Aktivität gezeigt, was darauf hindeutet, dass „this compound“ ebenfalls als Katalysator in verschiedenen organischen Reaktionen dienen könnte und so möglicherweise die Effizienz und Selektivität verbessert .

Zukünftige Richtungen

The future directions for research on “2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one” and similar compounds could involve exploring their potential therapeutic applications, given the interest in pyrrolidine derivatives in medicinal chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating the compound’s mechanism of action.

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as inhibitors of a wide range of enzymes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the antioxidative and antibacterial properties of such compounds have been described and their effects on the cell cycle have been characterized .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can modulate signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the concentration of the compound used in experiments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one can change over time due to its stability and degradation. Studies have shown that the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which may be attributed to its gradual degradation and accumulation of metabolites.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Identifying the subcellular targets of the compound is essential for elucidating its mechanism of action and potential therapeutic uses.

Eigenschaften

IUPAC Name |

2-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-2-11(14)13(17)16-8-4-6-12(16)10-5-3-7-15-9-10/h3,5,7,9,11-12H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSSFXJKQYRSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

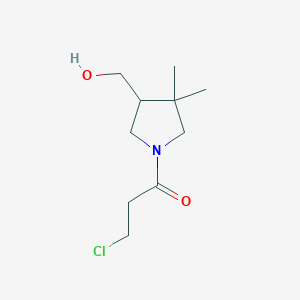

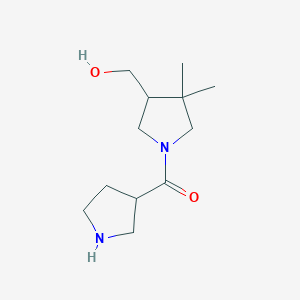

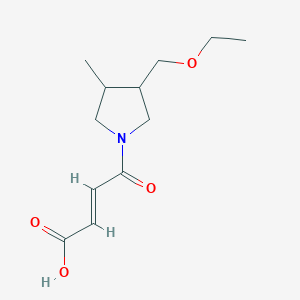

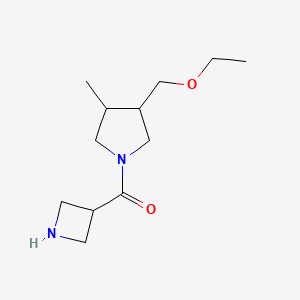

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.